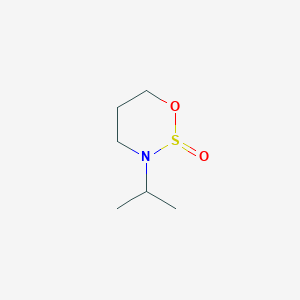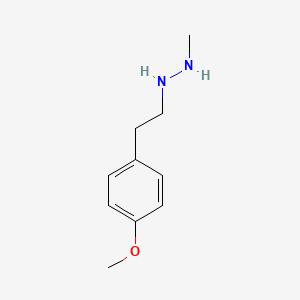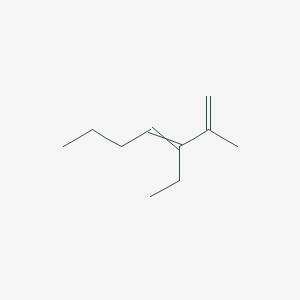![molecular formula C8H6OTe B13795725 Benzo[c]tellurophen-1(3H)-one CAS No. 78482-05-0](/img/structure/B13795725.png)
Benzo[c]tellurophen-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c]tellurophen-1(3H)-one is a heterocyclic compound containing tellurium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c]tellurophen-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tellurium-containing precursors with aromatic compounds under controlled temperatures and pressures. The reaction conditions often require the presence of catalysts to facilitate the formation of the tellurophene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: Benzo[c]tellurophen-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert it into tellurides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tellurium atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, organolithium reagents, and Grignard reagents are commonly employed.
Major Products: The major products formed from these reactions include various tellurium-containing derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Benzo[c]tellurophen-1(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organotellurium compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is explored for use in materials science, particularly in the development of semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of Benzo[c]tellurophen-1(3H)-one involves its interaction with molecular targets through its tellurium atom. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo redox reactions is a key feature.
Vergleich Mit ähnlichen Verbindungen
- Benzo[b]tellurophene
- Dibenzo[b,d]tellurophene
- Benzofuran
- Benzothiophene
Comparison: Benzo[c]tellurophen-1(3H)-one is unique due to the presence of tellurium, which imparts distinct chemical properties compared to its sulfur and oxygen analogs (benzothiophene and benzofuran). The tellurium atom provides different reactivity patterns, making this compound a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
78482-05-0 |
|---|---|
Molekularformel |
C8H6OTe |
Molekulargewicht |
245.7 g/mol |
IUPAC-Name |
3H-2-benzotellurophen-1-one |
InChI |
InChI=1S/C8H6OTe/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2 |
InChI-Schlüssel |
CWEKCIWUHKCXFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=O)[Te]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)






![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)

![(2S,4R)-N-[2-Chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-oxan-2-YL]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide](/img/structure/B13795714.png)
![2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one](/img/structure/B13795718.png)
